![molecular formula C23H19BrN2O4 B11559476 3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11559476.png)
3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
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Overview
Description
3-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound with a molecular formula of C23H19BrN2O4. This compound is characterized by the presence of a bromobenzoate group and a phenyl group linked through an imino-methyl bridge. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylphenoxyacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imino-methyl bridge plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-3-PHENYL-OXIRANE: Similar in structure but lacks the bromobenzoate group.
(E)-Methyl 3-(methoxy)acrylate: Contains a methoxy group but differs in the overall structure.
Uniqueness
3-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromobenzoate and phenyl groups linked through an imino-methyl bridge makes it a versatile compound in various research applications.
Properties
Molecular Formula |
C23H19BrN2O4 |
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Molecular Weight |
467.3 g/mol |
IUPAC Name |
[3-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H19BrN2O4/c1-16-5-2-9-20(11-16)29-15-22(27)26-25-14-17-6-3-10-21(12-17)30-23(28)18-7-4-8-19(24)13-18/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
InChI Key |
KXVBKJNADLJQJT-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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